molecular formula C18H12O B1614745 7H-Benz[de]anthracen-7-one, 4-methyl- CAS No. 6409-46-7

7H-Benz[de]anthracen-7-one, 4-methyl-

Cat. No.: B1614745
CAS No.: 6409-46-7
M. Wt: 244.3 g/mol
InChI Key: XYHDOOKVEKKVFS-UHFFFAOYSA-N
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Description

4-Methyl-7H-benz[de]anthracen-7-one (CAS 6409-46-7) is a methyl-substituted derivative of the polycyclic aromatic ketone benzanthrone. Its molecular formula is C₁₈H₁₂O, with a molecular weight of 244.287 g/mol . Key physicochemical properties include a LogP of 4.36 (indicating high hydrophobicity), a boiling point of 459°C, and a density of 1.251 g/cm³ . This compound is structurally related to benzanthrone (7H-benz[de]anthracen-7-one), a well-studied dye intermediate and environmental pollutant. The methyl group at the 4-position modifies its electronic, photophysical, and chemical reactivity compared to the parent compound and other derivatives.

Properties

CAS No.

6409-46-7

Molecular Formula

C18H12O

Molecular Weight

244.3 g/mol

IUPAC Name

4-methylbenzo[a]phenalen-7-one

InChI

InChI=1S/C18H12O/c1-11-9-10-16-17-12(11)7-4-8-14(17)13-5-2-3-6-15(13)18(16)19/h2-10H,1H3

InChI Key

XYHDOOKVEKKVFS-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43

Canonical SMILES

CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43

Other CAS No.

6409-46-7

Origin of Product

United States

Comparison with Similar Compounds

Parent Compound: 7H-Benz[de]anthracen-7-one (Benzanthrone)

  • Molecular Formula : C₁₇H₁₀O
  • Molecular Weight : 230.27 g/mol
  • Melting Point : 171–175°C
  • Applications : Used in synthesizing vat and disperse dyes .
  • Toxicity: Known to cause skin, respiratory, and neurological toxicity; mutagenic in mammalian cells .
  • Environmental Presence : Detected in diesel fuel sediments and airborne particulates .

Key Differences :

  • The methyl group in 4-methyl-benzanthrone increases molecular weight by ~14 g/mol and hydrophobicity (LogP: 4.36 vs. ~3.5 estimated for benzanthrone).
  • Benzanthrone’s mutagenicity is attributed to its planar structure and electrophilic carbonyl group , while the methyl derivative’s toxicity profile remains less characterized.

Nitro-Substituted Derivative: 3-Nitrobenzanthrone (3NBA)

  • Molecular Formula: C₁₇H₉NO₃
  • Molecular Weight : 275.26 g/mol
  • Properties: Introduces a nitro group (-NO₂) at the 3-position, enhancing electrophilicity and mutagenic potency.
  • Toxicity : One of the most potent bacterial mutagens; forms DNA adducts .

Comparison with 4-Methyl Derivative :

  • 3NBA’s nitro group increases polarity (lower LogP) but drastically elevates mutagenicity compared to the methyl analogue.
  • Environmental sources differ: 3NBA originates from combustion processes , while 4-methyl-benzanthrone is linked to fuel storage .

Halogenated Derivatives: 3-Bromo- and 3,9-Dibromobenzanthrone

  • Examples :
    • 3-Bromo-7H-benz[de]anthracen-7-one (CAS 81-96-9)
    • 3,9-Dibromo-7H-benz[de]anthracen-7-one (CAS 81-98-1)
  • Properties : Halogen atoms enhance molecular weight and electronic density.
  • Applications: Potential aryl hydrocarbon receptor (AhR) ligands due to structural rigidity .

Comparison :

  • Unlike the methyl group, halogens may confer endocrine-disrupting activity .

Amino- and Piperazine-Functionalized Derivatives

  • Examples: 3-[4-(2-Phenylethyl)piperazin-1-yl]-benzanthrone 3-[N-(4-Methoxybenzyl)amino]-benzanthrone
  • Properties : These derivatives exhibit solvatochromism and strong fluorescence, making them suitable for optoelectronic applications .
  • Synthesis : Achieved via nucleophilic substitution (e.g., bromine replacement with piperazine) .

Comparison :

  • Functional groups like piperazine or methoxybenzylamino introduce hydrogen-bonding capacity, reducing hydrophobicity (vs. 4-methyl derivative) and enabling solvent-dependent emission shifts .

Physicochemical and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituent Applications/Toxicity
4-Methyl-benzanthrone C₁₈H₁₂O 244.29 4.36 Methyl Industrial intermediate (presumed)
Benzanthrone C₁₇H₁₀O 230.27 ~3.5 None Dye synthesis; mutagenic
3-Nitrobenzanthrone (3NBA) C₁₇H₉NO₃ 275.26 ~2.8 Nitro Environmental pollutant; potent mutagen
3-Bromo-benzanthrone C₁₇H₉BrO 309.16 ~4.2 Bromo AhR ligand candidate
3-Phenylethynyl-benzanthrone C₂₅H₁₄O 330.39 ~5.0 Phenylethynyl Fluorescent dyes

Environmental and Analytical Relevance

  • Detection : Both benzanthrone and 4-methyl derivatives are identified via GC/MS and IR spectroscopy .
  • Regulatory Status : Benzanthrone is regulated due to toxicity; 4-methyl derivative’s environmental impact is less documented but warrants scrutiny given structural similarity.

Preparation Methods

General Synthetic Strategies

The synthesis of benzanthrone derivatives typically follows these key steps:

Although specific literature on 7H-Benz[de]anthracen-7-one, 4-methyl- is limited, analogous preparation methods for related benzanthrone derivatives provide a strong foundation for its synthesis.

Preparation Routes Relevant to 7H-Benz[de]anthracen-7-one, 4-methyl-

Starting Materials and Halogenation

  • The synthesis often begins with benzanthrone or 3-bromobenzanthrone as the substrate.
  • Halogenation (e.g., bromination) at specific positions (such as position 3 or 4) facilitates further substitution reactions.
  • For example, 3-bromo-7H-benz[de]anthracen-7-one has been used as a key intermediate in many syntheses due to its enhanced reactivity compared to the parent benzanthrone.

Condensation and Amination Reactions

  • Condensation of 3-aminobenzanthrone derivatives with aldehydes (e.g., anisaldehyde) forms imines, which can be reduced to amines using sodium borohydride.
  • This two-step procedure allows the introduction of various substituents on the benzanthrone core, potentially including methyl groups at position 4 via appropriate aldehydes or alkylating agents.
  • Phosphorus oxychloride-mediated condensation of primary amines with amides has also been reported to yield amidine derivatives of benzanthrone.

Methylation Approaches

  • The introduction of a methyl group at the 4-position can be achieved through directed methylation reactions, such as Friedel-Crafts alkylation or via methyl-substituted precursors.
  • Although direct methylation of benzanthrone is challenging due to its polycyclic aromatic structure, synthetic routes involving methyl-substituted starting materials or intermediates are plausible.

Purification Techniques

  • Crystallization from solvents such as benzene, ethanol, or acetone is a common purification method to obtain benzanthrone derivatives as yellow crystalline solids.
  • Chromatographic methods and recrystallization ensure high purity required for photophysical and application studies.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
1 Halogenation (Bromination) Bromine or N-bromosuccinimide (NBS) 80-110 1.5 - 3 70-85 3-bromobenzanthrone intermediate
2 Condensation Primary amine + aldehyde, followed by reduction Room temp - 80 2 - 4 65-90 Sodium borohydride reduction
3 Methylation (Alkylation) Friedel-Crafts alkylation or methyl-substituted precursors 50-100 1 - 3 Variable Requires optimization for regioselectivity
4 Purification Crystallization from benzene, EtOH, or acetone Ambient - - Yellow needle crystals obtained

Comparative Analysis of Reaction Parameters

  • The reaction temperature and time are critical; for example, 3-bromo-9-aminobenzanthrone reacts faster at 80 °C in 1.5 hours compared to 3-aminobenzanthrone requiring 100-110 °C and 3 hours.
  • The choice of solvent and purification method affects the yield and purity of the final compound.

Summary Table of Preparation Methods for Benz[de]anthracen-7-one Derivatives

Method Description Advantages Disadvantages
Halogenation (Bromination) Introduction of bromine at reactive positions (e.g., 3- or 4-position) Activates molecule for further substitution Requires careful control of conditions
Condensation with Aldehydes Formation of imines followed by reduction to amines Versatile for introducing substituents Multi-step, sensitive to conditions
Friedel-Crafts Alkylation Electrophilic aromatic substitution for methyl group introduction Direct methylation possible Regioselectivity challenges
Crystallization Purification Use of benzene, ethanol, or acetone to purify products Simple, effective Solvent toxicity concerns

Additional Notes

  • Photophysical studies of benzanthrone derivatives indicate that substituents like methyl groups influence fluorescence and absorption properties, which underscores the importance of precise synthetic control.
  • The synthesis of related compounds such as 3-methoxy-7H-benz[de]anthracen-7-one involves methanol treatment of bromo derivatives, suggesting potential routes for functional group transformations.
  • Advanced characterization techniques including NMR, IR, mass spectrometry, and X-ray crystallography have been employed to confirm structures of synthesized benzanthrone derivatives.

Q & A

Q. What are the established synthetic routes for 4-methyl-7H-benz[de]anthracen-7-one, and how do reaction conditions influence yield?

The compound is synthesized via 1,2-addition of lithium acetylides to benzanthrone derivatives. A validated protocol involves reacting benzanthrone (1.0 mmol) with lithium acetylides (1.2 mmol) in tetrahydrofuran (THF) at -78°C, followed by acid-mediated cyclization. Key yield determinants include:

  • Temperature control : Acetylide formation requires temperatures below -70°C to prevent side reactions.
  • Stoichiometry : Excess acetylide (1.2 eq) ensures complete conversion.
  • Purification : Acidic silica gel facilitates cyclization, with final purification via column chromatography (60–75% yield) .

Q. Which spectroscopic techniques are most effective for confirming the structure of 4-methyl-7H-benz[de]anthracen-7-one?

Multi-modal characterization is essential:

  • 1H/13C NMR : Aromatic protons (δ 8.2–9.1 ppm) and methyl groups (δ 2.6–2.8 ppm) are diagnostic. The carbonyl carbon appears at ~190 ppm in 13C NMR .
  • IR spectroscopy : C=O stretch at ~1670 cm⁻¹ confirms the ketone moiety.
  • Mass spectrometry : Molecular ion peak at m/z 244.287 (C18H12O) validates the molecular formula .

Q. What are the optimal chromatographic conditions for separating this compound from reaction byproducts?

Gas chromatography (GC) using DB-5MS columns (30 m × 0.25 mm ID, 0.25 µm film) with helium carrier gas (1.2 mL/min) provides baseline separation. Retention indices are calibrated against alkane standards. For HPLC, C18 reverse-phase columns with acetonitrile/water gradients (70:30 to 95:5 over 20 min) achieve >95% purity .

Q. What key safety protocols are required for handling 4-methyl-7H-benz[de]anthracen-7-one in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Emergency measures : Eye wash stations and emergency showers must be accessible. Acute toxicity (H302) and respiratory irritation (H335) risks necessitate strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., logP, boiling point) across studies?

Contradictory data (e.g., logP values ranging from 4.36 to 4.7) arise from measurement techniques (experimental vs. computational). To reconcile:

  • Standardize methods : Use shake-flask experiments for logP and differential scanning calorimetry (DSC) for melting points.
  • Validate purity : Ensure >99% purity via HPLC before property determination.
  • Reference databases : Cross-check with NIST Standard Reference Data .

Q. What computational approaches predict the environmental behavior of this compound, such as its Henry's Law constant?

Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., PSA = 17.07 Ų, logP = 4.36) with environmental parameters. For Henry's Law constants (KH), group contribution methods estimate gas/water partitioning. Experimental validation via gas-stripping techniques is recommended .

Q. How does the introduction of methyl groups affect the photophysical properties compared to the parent benzanthrone?

The methyl substituent induces hyperchromic shifts in UV-Vis spectra due to enhanced π-conjugation. Time-dependent density functional theory (TD-DFT) calculations predict a red shift of ~15 nm in absorption maxima. Experimental validation via fluorescence spectroscopy is critical .

Q. What strategies mitigate toxicity risks during in vivo studies involving this compound?

  • Dose optimization : Conduct acute toxicity assays (OECD 423) to determine LD50.
  • Metabolic profiling : Identify detoxification pathways using hepatic microsome assays.
  • Engineering controls : Use enclosed systems for compound administration to minimize airborne exposure .

Q. How can researchers validate the purity of synthesized derivatives using orthogonal analytical methods?

Combine:

  • Chromatography : HPLC (C18 column) and GC-MS for volatile impurities.
  • Elemental analysis : Confirm C/H/O ratios within 0.3% of theoretical values.
  • Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products .

Q. What mechanistic insights explain the regioselectivity of acetylide addition in benz[de]anthracenone synthesis?

Density functional theory (DFT) calculations reveal that the C-4 position is electrophilic due to resonance stabilization of the intermediate. Kinetic control at low temperatures (-78°C) favors 1,2-addition over competing pathways. Isotopic labeling studies (e.g., D2O quenching) can validate proposed mechanisms .

Notes

  • Avoid abbreviations for chemical names (e.g., use "4-methyl-7H-benz[de]anthracen-7-one" instead of "4-MBA").
  • Cross-validate experimental data with NIST databases to ensure reliability .
  • Computational models should be benchmarked against experimental results to address contradictions .

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